molecular formula C20H17FN2O7S B2951766 Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-14-9

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2951766
CAS No.: 899959-14-9
M. Wt: 448.42
InChI Key: SCWNVHJWKZRXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a sulfonate ester group at position 4 (derived from 4-methoxyphenylsulfonic acid), and an ethoxycarbonyl moiety at position 2. The sulfonyloxy group introduces significant steric and electronic effects, distinguishing it from simpler analogs with methoxy or hydroxyl substituents .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(30-31(26,27)16-10-8-15(28-2)9-11-16)12-18(24)23(22-19)14-6-4-13(21)5-7-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNVHJWKZRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester and sulfonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and sulfonic acids, respectively.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and methoxy groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with other ethyl pyridazine carboxylates, differing primarily in substituents at positions 1, 4, and 4. Key analogs include:

Compound Name Substituent at Position 4 Substituent at Position 1 Melting Point (°C) Yield (%) Key References
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate Methoxy 4-Fluorophenyl N/A N/A
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) Methyl 4-Methoxyphenyl 164.0–164.5 81
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) Methyl 4-Hydroxyphenyl 220–223 95
Ethyl 5-cyano-4-methyl-1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (12g) Methyl 4-Nitrophenyl N/A 40
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate Pyridin-2-ylsulfanyl 4-Methoxyphenyl N/A N/A

Key Observations :

  • Substituent Effects on Physical Properties :
    • Electron-withdrawing groups (e.g., nitro in 12g) correlate with lower synthetic yields (40%), likely due to steric hindrance or reduced reactivity .
    • Hydroxyl substituents (e.g., 12d) result in higher melting points (220–223°C), attributed to hydrogen bonding and enhanced crystallinity .
    • The sulfonyloxy group in the target compound may reduce melting point compared to methoxy analogs (e.g., 12e at 164°C) due to increased steric bulk disrupting crystal packing .
  • Spectroscopic Differences :
    • The sulfonyloxy group in the target compound would produce distinct $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts, particularly in regions sensitive to electron-withdrawing effects (e.g., downfield shifts for adjacent protons) .
    • Mass spectrometry (MS) data for analogs (e.g., M+H$^+$ peaks in 12b–12g) suggest the target compound’s molecular ion would align with its calculated molecular weight (~449 g/mol) .
Crystallographic and Conformational Analysis
  • Ring Puckering: Pyridazine rings in analogs exhibit puckering influenced by substituents. Crystallographic data for related compounds (e.g., SHELX-refined structures) suggest that bulky substituents like sulfonyloxy could alter dihedral angles and packing efficiency .

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with various functional groups, which are believed to contribute to its biological efficacy. The presence of a fluorophenyl group and a methoxyphenyl sulfonate moiety enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising activity against several bacterial strains, with MIC values indicating effective inhibition at low concentrations. For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Bactericidal Activity : In addition to inhibiting bacterial growth, the compound demonstrated bactericidal properties, as evidenced by minimum bactericidal concentration (MBC) values that confirm its ability to kill bacteria rather than merely inhibit their growth .
  • Biofilm Formation Inhibition : The compound also exhibited significant activity in preventing biofilm formation, which is crucial for treating chronic infections. Studies reported that it effectively inhibited biofilm formation in S. aureus and other relevant pathogens .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways in bacteria, leading to cell death.
  • Nucleic Acid Synthesis Interference : It may also affect nucleic acid production, further contributing to its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound.

Substituent Effect on Activity
Fluorophenyl GroupEnhances lipophilicity and potency
Methoxyphenyl SulfonateImproves solubility and receptor binding
Pyridazine CoreProvides structural stability

Research indicates that modifications to these groups can lead to variations in antimicrobial potency and selectivity against specific bacterial strains .

Case Study 1: Efficacy Against MRSA

A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound significantly reduced biofilm formation at concentrations as low as 0.007 mg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Broad-Spectrum Antimicrobial Action

Another study assessed the compound's activity against a panel of Gram-positive and Gram-negative bacteria. Results indicated broad-spectrum antimicrobial action with notable effectiveness against both types of bacteria, suggesting diverse mechanisms of action that warrant further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.